Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is a compound that features a phenyl group attached to a pyrrolidine ring through a carbonyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common scaffold in drug discovery, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves the reaction of a phenyl ketone with a pyrrolidine derivative. One common method is the acylation of pyrrolidine with a phenyl ketone in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone can be compared with other compounds that feature a pyrrolidine ring or a phenyl ketone structure. Similar compounds include:
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid: Similar structure but with a boronic acid group, used in different chemical reactions.
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]amine: Contains an amine group instead of a ketone, leading to different reactivity and applications.
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]alcohol: Features an alcohol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRDSKBWUOEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.